molecular formula C9H12N2S2 B12658377 2-Pyridinecarbothioamide, 4-(propylthio)- CAS No. 186044-57-5

2-Pyridinecarbothioamide, 4-(propylthio)-

Cat. No.: B12658377
CAS No.: 186044-57-5
M. Wt: 212.3 g/mol
InChI Key: QOAMNGJMLKOCBI-UHFFFAOYSA-N
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Description

2-Pyridinecarbothioamide, 4-(propylthio)- is an organic compound characterized by the presence of a pyridine ring substituted with a carbothioamide group and a propylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarbothioamide, 4-(propylthio)- typically involves the reaction of 2-pyridinecarbothioamide with propylthiol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as methanol or dichloromethane. The product is then purified by recrystallization from hot methanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Pyridinecarbothioamide, 4-(propylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The propylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-Pyridinecarbothioamide, 4-(propylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridinecarbothioamide, 4-(propylthio)- involves its interaction with metal ions to form stable complexes. These complexes can interfere with cellular processes by binding to proteins and nucleic acids, thereby disrupting their normal function. The compound’s ability to form transient thioketone-bridged dimers in aqueous solution is believed to minimize deactivation by biological nucleophiles, enhancing its stability and efficacy .

Comparison with Similar Compounds

Uniqueness: 2-Pyridinecarbothioamide, 4-(propylthio)- is unique due to its specific substitution pattern, which enhances its lipophilicity and stability. This makes it more effective in forming stable metal complexes and potentially more potent as an anticancer agent compared to its analogs.

Properties

CAS No.

186044-57-5

Molecular Formula

C9H12N2S2

Molecular Weight

212.3 g/mol

IUPAC Name

4-propylsulfanylpyridine-2-carbothioamide

InChI

InChI=1S/C9H12N2S2/c1-2-5-13-7-3-4-11-8(6-7)9(10)12/h3-4,6H,2,5H2,1H3,(H2,10,12)

InChI Key

QOAMNGJMLKOCBI-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC(=NC=C1)C(=S)N

Origin of Product

United States

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